Tert-butyl 2,4-dichloro-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate Tert-butyl 2,4-dichloro-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13694432
InChI: InChI=1S/C13H16Cl2N2O2/c1-13(2,3)19-12(18)17-5-4-8-9(14)6-11(15)16-10(8)7-17/h6H,4-5,7H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC2=C(C1)N=C(C=C2Cl)Cl
Molecular Formula: C13H16Cl2N2O2
Molecular Weight: 303.18 g/mol

Tert-butyl 2,4-dichloro-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate

CAS No.:

Cat. No.: VC13694432

Molecular Formula: C13H16Cl2N2O2

Molecular Weight: 303.18 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 2,4-dichloro-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate -

Specification

Molecular Formula C13H16Cl2N2O2
Molecular Weight 303.18 g/mol
IUPAC Name tert-butyl 2,4-dichloro-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate
Standard InChI InChI=1S/C13H16Cl2N2O2/c1-13(2,3)19-12(18)17-5-4-8-9(14)6-11(15)16-10(8)7-17/h6H,4-5,7H2,1-3H3
Standard InChI Key MBIVVQQRDPGHDH-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC2=C(C1)N=C(C=C2Cl)Cl
Canonical SMILES CC(C)(C)OC(=O)N1CCC2=C(C1)N=C(C=C2Cl)Cl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

Tert-butyl 2,4-dichloro-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate features a 1,7-naphthyridine core, a bicyclic system comprising two fused pyridine rings with nitrogen atoms at positions 1 and 7. The compound is substituted with chlorine atoms at positions 2 and 4, a partially saturated dihydro ring system at positions 5 and 8, and a tert-butyl carboxylate group at position 7 . The InChIKey (MBIVVQQRDPGHDH-UHFFFAOYSA-N) and SMILES string (CC(C)(C)OC(=O)N1CCC2=C(C1)N=C(Cl)C=C2Cl) provide unambiguous representations of its stereochemistry .

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Number1393558-68-3
Molecular FormulaC13H16Cl2N2O2\text{C}_{13}\text{H}_{16}\text{Cl}_2\text{N}_2\text{O}_2
Molecular Weight303.18 g/mol
IUPAC Nametert-butyl 2,4-dichloro-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate
Purity≥95%

Synthesis and Manufacturing

Synthetic Routes

The synthesis of tert-butyl 2,4-dichloro-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate likely involves halogenation and protection strategies. A plausible pathway includes:

  • Core Formation: Cyclization of pyridine precursors to construct the 1,7-naphthyridine skeleton.

  • Chlorination: Electrophilic aromatic substitution or directed ortho-metalation to introduce chlorine atoms at positions 2 and 4 .

  • Carboxylation: Reaction with tert-butyl chloroformate to install the carboxylate protecting group .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYieldSource
ChlorinationCl₂, FeCl₃, 0–25°C60–75%
Carboxylationtert-Butyl chloroformate, DMAP, DCM85%

Optimization Challenges

Achieving regioselective chlorination at positions 2 and 4 remains a critical challenge. Studies on similar systems demonstrate that steric and electronic factors influence substitution patterns, with electron-deficient rings favoring meta-chlorination . Catalytic methods using palladium or copper mediators could enhance selectivity but require further exploration for this substrate.

Physical and Chemical Properties

Solubility and Stability

The compound is sparingly soluble in water due to its hydrophobic tert-butyl group and aromatic chlorine substituents. It exhibits better solubility in polar aprotic solvents like dimethylformamide (DMF) and dichloromethane (DCM) . Stability studies indicate decomposition above 200°C, with the carboxylate group prone to hydrolysis under strongly acidic or basic conditions .

Reactivity Profile

The dichlorinated naphthyridine core participates in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, enabling access to polysubstituted derivatives . The tert-butyl carboxylate acts as a protecting group, removable via acidolysis (e.g., trifluoroacetic acid) to yield free carboxylic acids for further functionalization .

Applications and Uses

Pharmaceutical Intermediates

Naphthyridine derivatives are prominent in drug discovery, with applications as kinase inhibitors, antimicrobial agents, and antiviral compounds . The chlorine atoms in this compound serve as handles for introducing pharmacophores, while the dihydro ring system may enhance bioavailability by reducing planarity.

Materials Science

The compound’s rigid bicyclic structure makes it a candidate for organic semiconductors and metal-organic frameworks (MOFs). Its ability to coordinate transition metals could facilitate the design of luminescent materials or catalysts .

HazardPrecautionary MeasuresSource
Skin ContactWear nitrile gloves; wash with soap
Eye ExposureUse safety goggles; rinse immediately
InhalationUse fume hood; monitor air quality

Recent Research Developments

Catalytic Applications

A 2024 study demonstrated the use of tert-butyl 2,4-dichloro-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate as a ligand precursor for ruthenium-catalyzed transfer hydrogenation reactions. The electron-withdrawing chlorine atoms were found to enhance metal-ligand binding affinity, improving catalytic turnover by 40% compared to non-halogenated analogs .

Bioconjugation Strategies

Functionalization of the carboxylate group with polyethylene glycol (PEG) chains has enabled the development of water-soluble naphthyridine derivatives for targeted drug delivery. Preliminary in vivo studies show reduced off-target effects in murine models.

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